![molecular formula C16H19ClN4 B1294156 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine CAS No. 1017782-74-9](/img/structure/B1294156.png)
4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine
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Overview
Description
4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine, also known as 4-BPCPM, is an organic compound belonging to the class of pyrimidines. It is a derivative of piperazine, which is an important component of many pharmaceutical drugs. 4-BPCPM is a key intermediate in the synthesis of a number of drugs, including anti-depressants, anti-anxiety drugs, and anticonvulsants. It has also been used in the synthesis of several other compounds, including dyes, fragrances, and pesticides.
Scientific Research Applications
Molecular Imprinting
Molecularly imprinted polymers (MIPs): are designed to recognize and bind specific target molecules. The benzylpiperazine moiety of “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” can be used in the molecular imprinting process to create polymers with high affinity for certain substances, such as illicit drugs . This application is significant in the development of sensors and assays for detecting these substances in various matrices.
Central Nervous System Research
Compounds containing the benzylpiperazine structure, like our compound of interest, are known to act as central nervous system stimulants. They are key structural elements in biologically active compounds that show potential for treating mental disorders . Research into this application could lead to new therapeutic agents for neurological conditions.
Synthesis of Derivatives
The synthesis of 1-aralkyl-4-benzylpiperazine derivatives is an important area of research. These derivatives exhibit remarkable affinities to σ receptors, which are implicated in many physiological and pathological processes. Efficient synthetic routes involving “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” can lead to new compounds with potential pharmacological applications .
Drug Development
The structural features of “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” make it a valuable scaffold in drug development. Its benzylpiperazine component is a crucial element in various biologically active compounds, especially those with affinities for σ receptors, which are targets for the treatment of mental disorders .
Analytical Chemistry
In analytical chemistry, the specific binding properties of MIPs can be utilized for the selective extraction and quantification of target molecules. “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” can be used to create MIPs that selectively bind to similar structural analogs, enhancing the detection of specific substances in complex samples .
Mechanism of Action
Target of Action
Similar compounds such as n-(4-methylbenzoyl)-4-benzylpiperidine have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
Related compounds like 4-benzylpiperidine act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
It can be inferred from related compounds that it may influence the monoaminergic system, particularly the dopaminergic and noradrenergic pathways .
Pharmacokinetics
Related compounds like 4-benzylpiperidine have a fast onset of action and a short duration , which may suggest rapid absorption and metabolism.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to increased levels of monoamines, particularly dopamine and norepinephrine, in the synaptic cleft .
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4/c1-13-18-15(17)11-16(19-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKPDSNVJVSREP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179596 |
Source
|
Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine | |
CAS RN |
1017782-74-9 |
Source
|
Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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